molecular formula C11H23N3 B14592576 2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine CAS No. 61309-14-6

2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine

Cat. No.: B14592576
CAS No.: 61309-14-6
M. Wt: 197.32 g/mol
InChI Key: OMYHZCLQJWBZAF-UHFFFAOYSA-N
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Description

2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine is a complex organic compound with a unique structure that includes a pyrrolidine ring and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Introduction of the Methyl and Isobutyl Groups: The methyl and isobutyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Ethylamine Group: The ethylamine group can be introduced through a reductive amination reaction involving an aldehyde and ammonia or a primary amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Propanamine, 2-methyl-N-(2-methylpropyl)-: A structurally similar compound with different functional groups.

    2-Methyl-2-propen-1-amine: Another related compound with a different arrangement of atoms.

Uniqueness

2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine is unique due to its specific combination of a pyrrolidine ring and an ethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

61309-14-6

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

2-[[1-methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino]ethanamine

InChI

InChI=1S/C11H23N3/c1-9(2)8-10-4-5-11(14(10)3)13-7-6-12/h9-10H,4-8,12H2,1-3H3

InChI Key

OMYHZCLQJWBZAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCC(=NCCN)N1C

Origin of Product

United States

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